

Application Notes and Protocols: Investigating Synaptic Plasticity with CI-996 Hydrochloride

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Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a critical component in the regulation of GABAergic neurotransmission.[1] By blocking the reuptake of GABA from the synaptic cleft, **CI-966 hydrochloride** effectively increases the concentration and duration of GABA in the synapse, thereby enhancing inhibitory postsynaptic potentials.[2] This modulation of GABAergic signaling has significant implications for neuronal excitability and synaptic plasticity, the fundamental processes underlying learning and memory. These application notes provide a comprehensive overview of **CI-966 hydrochloride's** properties and detailed protocols for its use in investigating synaptic plasticity.

Mechanism of Action

CI-966 hydrochloride acts as a competitive inhibitor at the GAT-1 transporter, which is primarily located on presynaptic terminals and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of both synaptic and extrasynaptic GABA receptors. The enhanced GABAergic tone can influence synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory. The neuroprotective effects of CI-966 are also attributed to this enhancement of GABAergic inhibition, which can counteract excitotoxicity.[3]

Data Presentation

Physicochemical and Pharmacokinetic Properties of CI-966 Hydrochloride

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₁ F ₆ NO ₃ ·HCl	[1]
Molecular Weight	509.87 g/mol	N/A
CAS Number	110283-66-4	[1]
Purity	≥98%	N/A
Solubility	Soluble in DMSO and Ethanol	N/A
Storage	Store at room temperature, desiccated	N/A
Oral Bioavailability	Centrally active after oral administration	[4]

In Vitro Potency of CI-966

Target	IC ₅₀	Species	Reference
GAT-1	0.26 μM	Human	[1]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Hippocampal Slices to Assess the Effect of CI-966 on Long-Term Potentiation (LTP)

Objective: To determine the effect of **CI-966 hydrochloride** on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

- **CI-966 hydrochloride**

- Adult Sprague-Dawley rats or C57BL/6 mice
- Artificial cerebrospinal fluid (aCSF)
- Sucrose-based cutting solution
- Vibratome
- Recording chamber and perfusion system
- Glass microelectrodes
- Amplifier and data acquisition system
- Theta-burst stimulation (TBS) or high-frequency stimulation (HFS) protocol

Methodology:

- Slice Preparation:
 - Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
 - Rapidly dissect the brain and prepare 300-400 μm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.
 - Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
- Electrophysiological Recording:
 - Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
 - Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
- Drug Application:
 - Prepare a stock solution of **CI-966 hydrochloride** in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. A typical concentration range to explore would be 1-10 μ M.
 - Switch the perfusion to aCSF containing **CI-966 hydrochloride** and allow it to equilibrate for at least 20 minutes while continuing to record baseline fEPSPs.
- LTP Induction and Recording:
 - Induce LTP using a standard protocol such as theta-burst stimulation (TBS) or high-frequency stimulation (HFS).
 - Continue recording fEPSPs for at least 60 minutes post-induction to assess the maintenance of LTP.
 - A control group of slices should be subjected to the same protocol with vehicle-containing aCSF.
- Data Analysis:
 - Measure the slope of the fEPSP.
 - Normalize the fEPSP slope to the pre-induction baseline.
 - Compare the magnitude of LTP between the control and **CI-966 hydrochloride**-treated groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Protocol 2: In Vivo Neuroprotection Assay - Assessing the Effect of CI-966 on Ischemia-Induced Neuronal Damage

Objective: To evaluate the neuroprotective effects of **CI-966 hydrochloride** in a gerbil model of transient global cerebral ischemia.[3]

Materials:

- **CI-966 hydrochloride**
- Adult Mongolian gerbils
- Anesthetic (e.g., halothane or isoflurane)
- Surgical tools for carotid artery occlusion
- Behavioral testing apparatus (e.g., open field for locomotor activity)
- Histology equipment and reagents (e.g., cresyl violet stain)

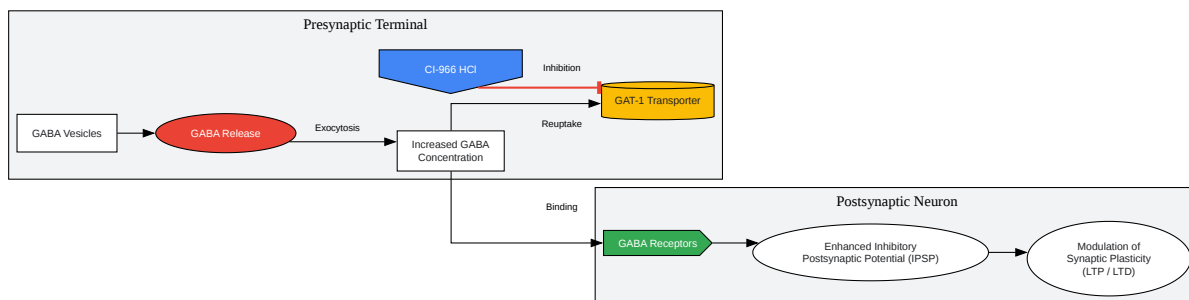
Methodology:

- Animal Model:
 - Induce transient global cerebral ischemia by bilateral occlusion of the common carotid arteries for 5 minutes under anesthesia.[3]
 - Sham-operated animals will undergo the same surgical procedure without artery occlusion.
- Drug Administration:
 - Administer **CI-966 hydrochloride** (e.g., 10 mg/kg, i.p.) or vehicle to different groups of animals at a specific time point relative to the ischemic insult (e.g., 30 minutes before or immediately after).[3]
- Behavioral Assessment:
 - At various time points post-ischemia (e.g., 24, 48, and 72 hours), assess locomotor activity in an open field. Hyperactivity is an indicator of ischemic damage.

- Histological Analysis:
 - At a predetermined endpoint (e.g., 7 days post-ischemia), perfuse the animals and prepare brain sections.
 - Stain sections with cresyl violet to visualize neuronal cell bodies.
 - Quantify the number of surviving pyramidal neurons in the CA1 region of the hippocampus, an area particularly vulnerable to ischemic damage.
- Data Analysis:
 - Compare locomotor activity scores and neuronal cell counts between the vehicle-treated and **CI-966 hydrochloride**-treated ischemic groups, as well as the sham-operated group.
 - Use appropriate statistical tests to determine the significance of any observed neuroprotective effects.

Visualizations

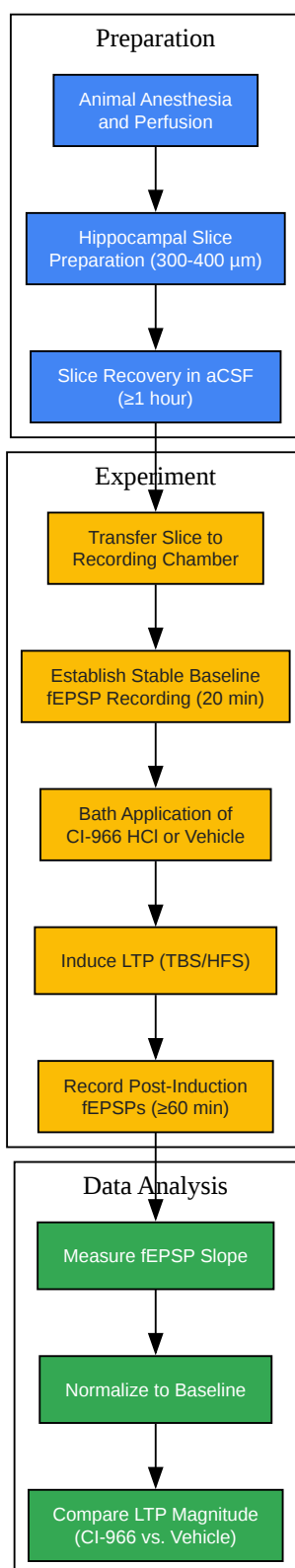
Signaling Pathway of CI-966 Hydrochloride



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Caption: Mechanism of action of **CI-966 hydrochloride** at the synapse.

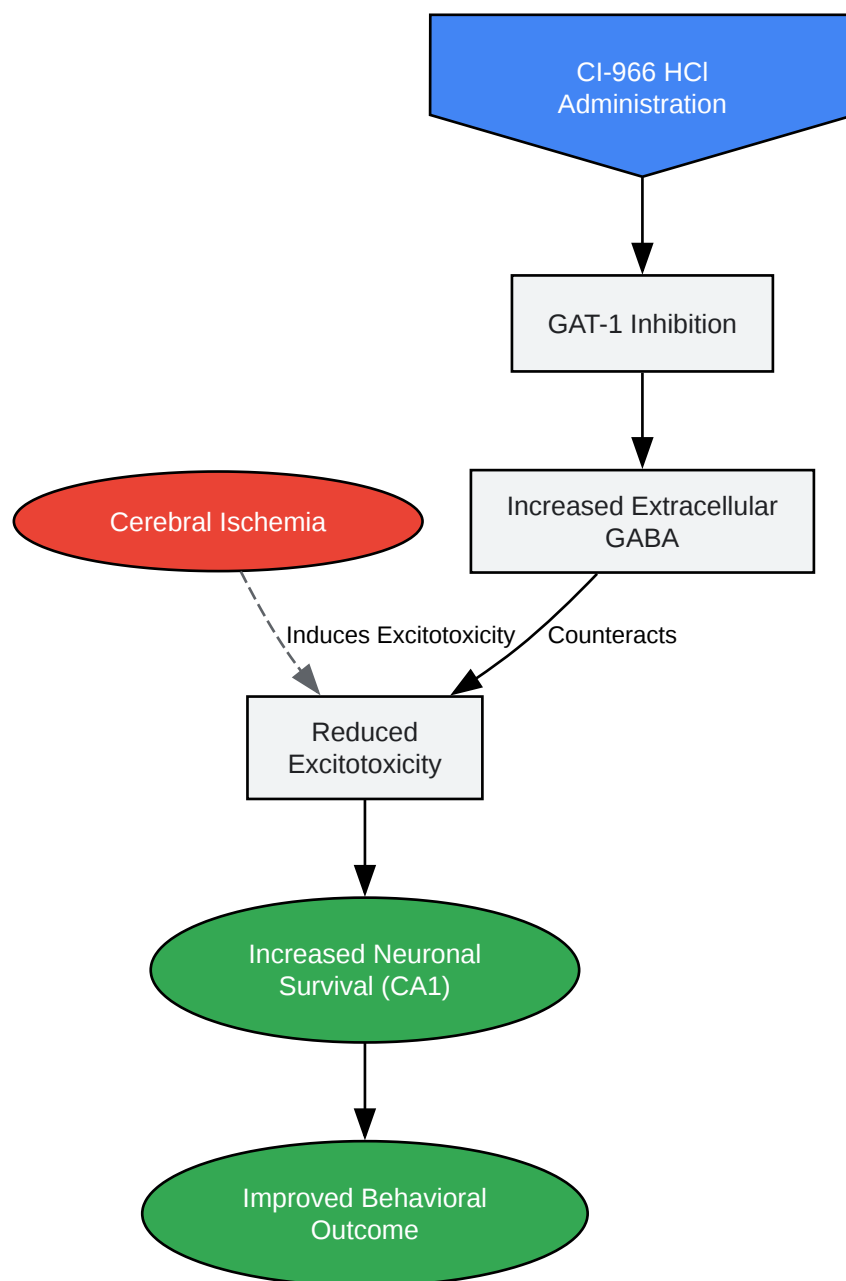
Experimental Workflow for In Vitro Electrophysiology



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Caption: Workflow for studying CI-966's effect on LTP.

Logical Relationship in Neuroprotection Study



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Caption: CI-966's role in neuroprotection against ischemia.

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